molecular formula C9H11F3N2S B2887654 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1248983-30-3

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B2887654
CAS No.: 1248983-30-3
M. Wt: 236.26
InChI Key: LESCGCCPEGZDKA-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1248983-30-3) is a high-value chemical building block with the molecular formula C9H11F3N2S and a molecular weight of 236.26 . This compound features a piperidine scaffold linked to a 4-(trifluoromethyl)thiazole moiety, a structure frequently employed in medicinal chemistry and drug discovery research. The piperidine-thiazole core is a privileged structure in the design of bioactive molecules, and the incorporation of the trifluoromethyl group is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity . Research indicates that compounds containing this specific substructure have been investigated as modulators of biological targets, including TRPV3 ion channels, for potential therapeutic applications in areas like psoriasis and atopic dermatitis . The compound is also available in salt forms, such as its hydrochloride salt (2-(Piperidin-4-YL)-4-(trifluoromethyl)thiazole hydrochloride) . 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCGCCPEGZDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 4-trifluoromethylpyridine with a thiazole derivative under specific conditions. One common method involves the hydrogenation of 4-trifluoromethylpyridine using palladium-carbon or Raney nickel as a catalyst. The reaction is carried out under hydrogen gas at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in the Thiazole Ring

Trifluoromethyl vs. Methyl Substitution
  • 4-Methyl-2-(piperidin-4-yl)thiazole (CAS 933701-74-7): Replacing the -CF₃ group with a methyl (-CH₃) reduces electronegativity and steric bulk. This analog has a molecular formula of C₉H₁₄N₂S (MW 182.29) compared to the target compound’s C₉H₁₁F₃N₂S (MW 236.26).
Biphenyl-Thiazole Derivatives
  • N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine : This compound retains the -CF₃ group but incorporates a biphenyl extension. It demonstrated promising antimicrobial and antiproliferative activities, suggesting that extended aromatic systems enhance interaction with biological targets .

Heterocyclic Core Modifications

Piperidine vs. Morpholine/Piperazine
  • Trisubstituted Pyrimidines (CID2992168) : Replacing piperidine with morpholine in pyrimidine-based compounds maintained EP2 receptor potentiation activity, indicating that oxygen-containing heterocycles can be tolerated in certain scaffolds .
  • 2-Piperidinyl Phenyl Benzamides : Piperidine was critical for EP2 activity; substitution with piperazine or morpholine abolished potency, highlighting scaffold-dependent roles of the heterocycle .
Piperidine Derivatives with Styryl Groups
  • (E/Z)-1-Propargyl-4-(4-(trifluoromethyl)styryl)piperidines (Compounds 83, 84) : These analogs feature a styryl group attached to piperidine. They exhibited high synthetic yields (81–85%) and purity (>97.7%), suggesting that steric and electronic properties of substituents influence synthetic accessibility .

Key Findings and Implications

Scaffold Dependency : The piperidine ring’s importance varies with the scaffold. For EP2 receptor modulators, piperidine is irreplaceable in benzamide derivatives but dispensable in pyrimidine-based compounds .

Substituent Effects : The -CF₃ group enhances lipophilicity and target binding compared to -CH₃, as seen in antimicrobial and antiproliferative activities .

Synthetic Feasibility : Styryl and propargyl modifications on piperidine improve synthetic yields, suggesting strategies for scalable production .

Biological Activity

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is a synthetic organic compound with a unique structural configuration that includes a piperidine ring substituted with a thiazole moiety and a trifluoromethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its absorption and bioavailability in biological systems. The following table summarizes the key features of this compound:

FeatureDescription
Chemical FormulaC10_{10}H10_{10}F3_{3}N2_{2}S
Molecular Weight252.26 g/mol
LipophilicityHigh due to trifluoromethyl substitution
StabilityEnhanced metabolic stability

Biological Activity

Research indicates that 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. The following sections detail its pharmacological properties, mechanisms of action, and therapeutic potential.

Enzyme Inhibition

Studies have shown that this compound can effectively inhibit specific enzymes involved in various metabolic pathways. For instance, it has been identified as a potential inhibitor of certain kinases and phosphatases, which play crucial roles in cell signaling and regulation. The inhibition mechanism is primarily attributed to the compound's ability to bind to the active site of these enzymes, thereby preventing substrate interaction.

Receptor Modulation

The compound also shows promise in modulating receptor activity. It has been studied for its interaction with G-protein coupled receptors (GPCRs), which are vital for many physiological processes. The trifluoromethyl group contributes to the binding affinity of the compound to these receptors, enhancing its pharmacological effects.

Case Studies

  • Anticonvulsant Activity : A study explored the anticonvulsant properties of thiazole derivatives, including 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine. It demonstrated significant efficacy in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy .
  • Anticancer Properties : Another investigation revealed that compounds with similar thiazole structures exhibited antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, indicating that 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine could be further explored as an anticancer agent .
  • TRPV3 Modulation : Research on TRPV3 (Transient Receptor Potential Vanilloid 3) modulators indicated that compounds within this chemical class could effectively regulate pain and inflammatory responses. Given its structural characteristics, 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine may exhibit similar therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is influenced by its structural components. The following points summarize key SAR findings:

  • Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
  • Thiazole Moiety : Contributes to enzyme inhibition and receptor modulation.
  • Piperidine Ring : Provides flexibility for interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate followed by cyclization with trifluoromethyl-substituted thiazole derivatives. Key steps include:

  • N-Alkylation/Acylation : Introduction of functional groups to the piperidine ring under controlled pH and temperature .
  • Cyclization : Reaction with 4-(trifluoromethyl)-1,3-thiazole precursors using catalysts like triethylamine or palladium-based systems .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of solvent polarity, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperidine ring conformation and thiazole substitution patterns. For example, 19^19F NMR verifies trifluoromethyl group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • InChI/SMILES Descriptors : Critical for database registration and structural verification (e.g., InChI=1S/C8H13N3O for related oxadiazole-piperidine analogs) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though limited by crystal formation challenges .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Cellular Models : Cytotoxicity profiling in cancer cell lines (e.g., IC50_{50} determination) .
  • ADME Prediction : Computational tools like SwissADME to assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulates solvent effects and reaction kinetics to optimize conditions (e.g., solvent polarity, temperature gradients) .
  • Machine Learning : Predicts yield outcomes using datasets from analogous thiazole-piperidine syntheses .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers or confounding factors (e.g., solvent residues affecting activity) .
  • Dose-Response Validation : Re-evaluate IC50_{50} values using orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., replacing trifluoromethyl with cyano or nitro groups) to tune potency .
  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable esters or amides to enhance solubility and bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in biological replicates .
  • Synthetic Scalability : Pilot-scale reactions under continuous flow conditions to evaluate feasibility for larger batches .

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